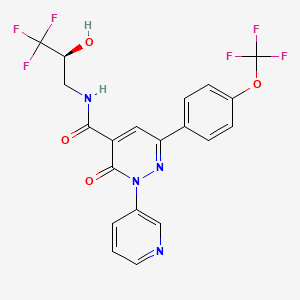
AHR antagonist 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AHR antagonist 4 is a compound that inhibits the activity of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various biological processes. AHR is known for its role in mediating the toxic effects of environmental contaminants like dioxins and polycyclic aromatic hydrocarbons. By blocking AHR, this compound can modulate immune responses, inflammation, and other physiological processes, making it a potential therapeutic agent in various diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AHR antagonist 4 typically involves the use of high-throughput virtual screening to identify potential antagonists, followed by experimental verification using luciferase reporter gene assays. One identified pyrazolo[1,5-a]pyrimidine-based AHR antagonist was optimized to achieve low nanomolar AHR antagonistic potency . The synthetic route involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent modifications to enhance activity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and continuous flow reactors to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
AHR antagonist 4 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Aplicaciones Científicas De Investigación
AHR antagonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of AHR in various chemical reactions and pathways.
Biology: Helps in understanding the biological functions of AHR, including its role in immune responses and inflammation.
Medicine: Investigated as a potential therapeutic agent for diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
AHR antagonist 4 exerts its effects by binding to the aryl hydrocarbon receptor, preventing its activation by endogenous and exogenous ligands. This inhibition blocks the translocation of AHR to the nucleus, where it would normally form a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) and bind to xenobiotic response elements (XREs) in the DNA. By preventing this binding, this compound inhibits the transcription of AHR target genes involved in various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
CH223191: A ligand-selective antagonist of AHR that preferentially inhibits certain classes of AHR agonists.
6,2’,4’-Trimethoxyflavone: Another AHR antagonist with selective inhibition properties.
Uniqueness of AHR Antagonist 4
This compound is unique in its high potency and selectivity for AHR, making it a valuable tool for studying AHR-related pathways and developing therapeutic agents. Its optimized structure allows for effective inhibition of AHR activity at low concentrations, distinguishing it from other AHR antagonists .
Propiedades
Fórmula molecular |
C20H14F6N4O4 |
|---|---|
Peso molecular |
488.3 g/mol |
Nombre IUPAC |
3-oxo-2-pyridin-3-yl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-6-[4-(trifluoromethoxy)phenyl]pyridazine-4-carboxamide |
InChI |
InChI=1S/C20H14F6N4O4/c21-19(22,23)16(31)10-28-17(32)14-8-15(11-3-5-13(6-4-11)34-20(24,25)26)29-30(18(14)33)12-2-1-7-27-9-12/h1-9,16,31H,10H2,(H,28,32)/t16-/m0/s1 |
Clave InChI |
RABNJRDCQVHCQF-INIZCTEOSA-N |
SMILES isomérico |
C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NC[C@@H](C(F)(F)F)O |
SMILES canónico |
C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NCC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


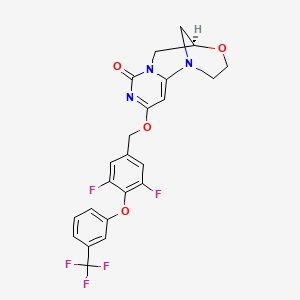
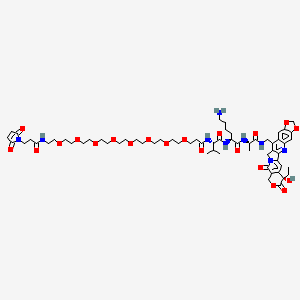
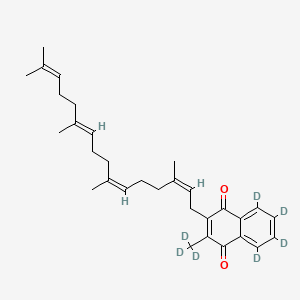
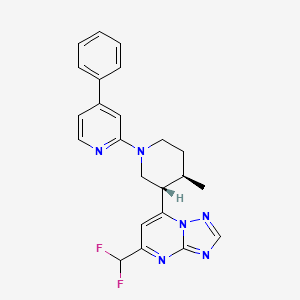
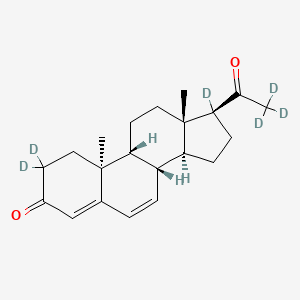
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
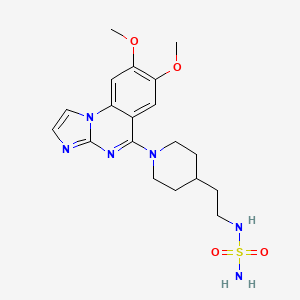
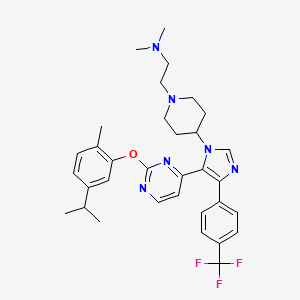
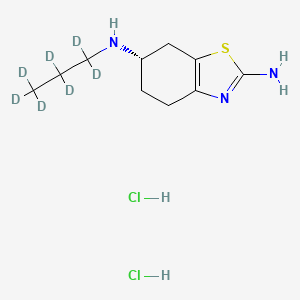
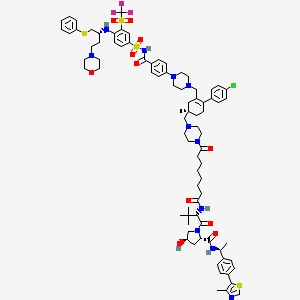
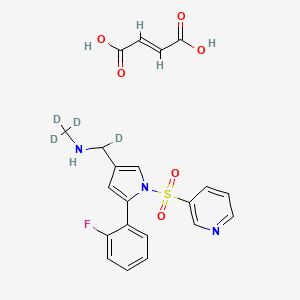
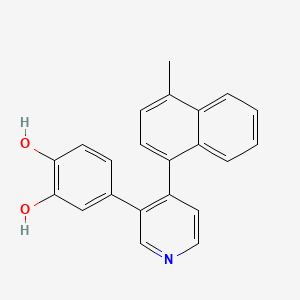
![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
